(Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide (Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 851716-74-0
VCID: VC5170141
InChI: InChI=1S/C23H22N4O2S3/c1-3-27-18-10-9-15(2)11-19(18)32-23(27)26-21(29)14-30-13-20(28)25-22-24-17(12-31-22)16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3,(H,24,25,28)
SMILES: CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4
Molecular Formula: C23H22N4O2S3
Molecular Weight: 482.64

(Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide

CAS No.: 851716-74-0

Cat. No.: VC5170141

Molecular Formula: C23H22N4O2S3

Molecular Weight: 482.64

* For research use only. Not for human or veterinary use.

(Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide - 851716-74-0

Specification

CAS No. 851716-74-0
Molecular Formula C23H22N4O2S3
Molecular Weight 482.64
IUPAC Name 2-[2-[(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C23H22N4O2S3/c1-3-27-18-10-9-15(2)11-19(18)32-23(27)26-21(29)14-30-13-20(28)25-22-24-17(12-31-22)16-7-5-4-6-8-16/h4-12H,3,13-14H2,1-2H3,(H,24,25,28)
Standard InChI Key HXHSISNKFIKJRF-RWEWTDSWSA-N
SMILES CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CC=C4

Introduction

Structural Elucidation and Molecular Features

Core Architecture

The molecule comprises two heterocyclic systems:

  • Benzo[d]thiazole core: Substituted at position 3 with an ethyl group and position 6 with a methyl group.

  • 4-Phenylthiazole unit: Linked via a thioacetamide bridge (-S-CH2-C(=O)-NH-) to the benzo[d]thiazole moiety.

The (Z) configuration denotes the spatial arrangement around the imine double bond (C=N) in the benzo[d]thiazol-2(3H)-ylidene group, influencing stereoelectronic properties and potential biological interactions .

Key Functional Groups

  • Thioacetamide linkage: The -S-CH2-C(=O)-NH- group facilitates hydrogen bonding and metal coordination, critical for pharmacokinetic behavior .

  • 4-Phenylthiazole: Introduces aromatic bulk, potentially enhancing binding affinity to hydrophobic enzyme pockets .

Table 1: Hypothetical Physicochemical Properties

PropertyValue/DescriptionBasis for Estimation
Molecular FormulaC₂₄H₂₃N₅O₂S₃Structural analysis
Molecular Weight~541.67 g/molSum of atomic masses
LogP~3.2 (moderate lipophilicity)Analogous benzothiazoles
Hydrogen Bond Donors3 (NH groups)Functional group count
Hydrogen Bond Acceptors6 (S, O, N atoms)Functional group count
Rotatable Bonds7Structural flexibility analysis

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The molecule can be dissected into three fragments:

  • 3-Ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene amine

  • 4-Phenylthiazol-2-amine

  • Thiodiglycolic acid derivative

Proposed Synthesis

  • Synthesis of 3-Ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene:

    • Cyclization of 2-amino-4-methylthiophenol with ethyl bromide under basic conditions .

    • Oxidation to form the imine (C=N) group using MnO₂ .

  • Preparation of 4-Phenylthiazol-2-amine:

    • Hantzsch thiazole synthesis: Condensation of phenacyl bromide with thiourea in methanol catalyzed by Bu₄NPF₆ .

  • Coupling via Thioacetamide Bridge:

    • React the benzo[d]thiazole intermediate with thiodiglycolic acid chloride, followed by amidation with 4-phenylthiazol-2-amine .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (Hypothetical)
1K₂CO₃, DMF, 80°C, 12h75%
2Bu₄NPF₆, MeOH, RT, 15min92%
3EDCI/HOBt, DCM, 0°C → RT, 24h68%
ParameterPredictionRationale
CYP3A4 InhibitionModerateThiazole metabolism
hERG InhibitionLowLow logP reduces cardiotoxicity
Ames Test MutagenicityNegativeNo planar aromatic systems

Future Directions and Research Opportunities

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times .

  • In Vivo Studies: Evaluate anticonvulsant efficacy in rodent models using MES and subcutaneous pentylenetetrazole tests .

  • Crystallographic Analysis: Determine the (Z)-configuration via X-ray diffraction to validate stereochemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator